molecular formula C12H11N3O3 B1404720 ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1505914-27-1

ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1404720
CAS No.: 1505914-27-1
M. Wt: 245.23 g/mol
InChI Key: PVWZIDVZJPYNBJ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the formylation of a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the formation of the pyrazole ring, followed by the introduction of the formyl and carboxylate groups. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Ethyl 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxylate.

    Reduction: Ethyl 1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The pyrazole and pyridine rings can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl 1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

Uniqueness

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and an ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 1-(5-formylpyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)10-6-14-15(7-10)11-4-3-9(8-16)5-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWZIDVZJPYNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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